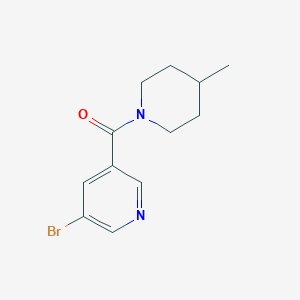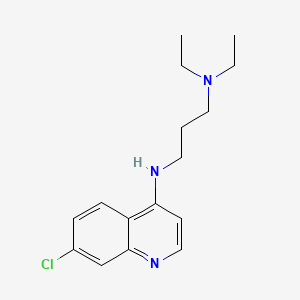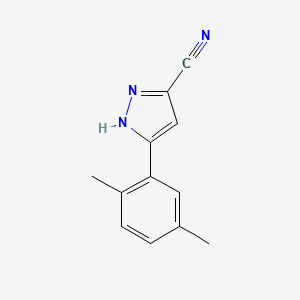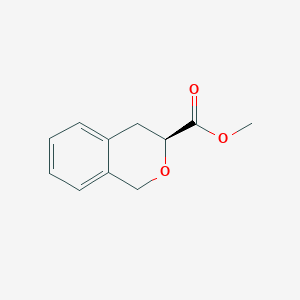
Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)-
Descripción general
Descripción
Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- is a chemical compound with the molecular formula C12H15BrN2O and a molecular weight of 283.16 g/mol . This compound is characterized by the presence of a bromine atom attached to a pyridine ring and a piperidine ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 4-methylpiperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and selectivity. The compound can modulate various biochemical pathways by interacting with enzymes or receptors, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Methanone, (6-bromo-2-pyridinyl)(1-methyl-4-piperidinyl)-
- Methanone, (5-bromo-2-fluoro-3-pyridinyl)(4-methyl-1-piperazinyl)-
Uniqueness
Methanone, (5-bromo-3-pyridinyl)(4-methyl-1-piperidinyl)- is unique due to the specific positioning of the bromine atom on the pyridine ring and the methyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-2-4-15(5-3-9)12(16)10-6-11(13)8-14-7-10/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVUMKZVBZFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701208379 | |
| Record name | (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302953-14-6 | |
| Record name | (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302953-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-3-pyridinyl)(4-methyl-1-piperidinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701208379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)
![3-(4-nitrophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B6613266.png)


![6-chloro-3-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6613294.png)
![2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B6613300.png)
![N-[4-[(2-Methoxyacetyl)amino]phenyl]-2-[(4-methylphenoxy)methyl]-4-thiazoleacetamide](/img/structure/B6613301.png)


![tert-butyl 4-[2-(2-aminoethoxy)ethyl]piperazine-1-carboxylate](/img/structure/B6613324.png)
![1-[1-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B6613334.png)



